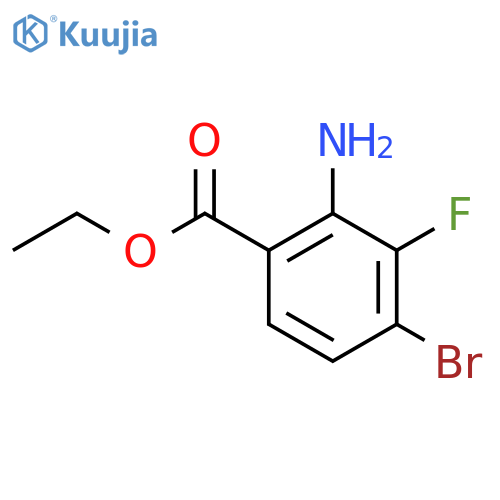

Cas no 2106759-68-4 (Ethyl 2-amino-4-bromo-3-fluorobenzoate)

2106759-68-4 structure

商品名:Ethyl 2-amino-4-bromo-3-fluorobenzoate

CAS番号:2106759-68-4

MF:C9H9BrFNO2

メガワット:262.075665235519

MDL:MFCD32879382

CID:5613006

PubChem ID:137941319

Ethyl 2-amino-4-bromo-3-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-4-bromo-3-fluorobenzoate

- EN300-3280964

- 2106759-68-4

- SCHEMBL23951031

- Benzoic acid, 2-amino-4-bromo-3-fluoro-, ethyl ester

-

- MDL: MFCD32879382

- インチ: 1S/C9H9BrFNO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3

- InChIKey: DDYMRXFCIQGTFC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C(=O)OCC)=C(C=1F)N

計算された属性

- せいみつぶんしりょう: 260.98007g/mol

- どういたいしつりょう: 260.98007g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

- 密度みつど: 1.573±0.06 g/cm3(Predicted)

- ふってん: 326.2±42.0 °C(Predicted)

- 酸性度係数(pKa): -0.05±0.10(Predicted)

Ethyl 2-amino-4-bromo-3-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3280964-10.0g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 95.0% | 10.0g |

$1839.0 | 2025-03-18 | |

| Enamine | EN300-3280964-1g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 1g |

$428.0 | 2023-09-04 | ||

| Enamine | EN300-3280964-0.1g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 95.0% | 0.1g |

$376.0 | 2025-03-18 | |

| Enamine | EN300-3280964-0.25g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 95.0% | 0.25g |

$393.0 | 2025-03-18 | |

| Enamine | EN300-3280964-0.5g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 95.0% | 0.5g |

$410.0 | 2025-03-18 | |

| Enamine | EN300-3280964-1.0g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 95.0% | 1.0g |

$428.0 | 2025-03-18 | |

| Enamine | EN300-3280964-10g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 10g |

$1839.0 | 2023-09-04 | ||

| Enamine | EN300-3280964-5g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 5g |

$1240.0 | 2023-09-04 | ||

| Enamine | EN300-3280964-2.5g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 95.0% | 2.5g |

$838.0 | 2025-03-18 | |

| Enamine | EN300-3280964-5.0g |

ethyl 2-amino-4-bromo-3-fluorobenzoate |

2106759-68-4 | 95.0% | 5.0g |

$1240.0 | 2025-03-18 |

Ethyl 2-amino-4-bromo-3-fluorobenzoate 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2106759-68-4 (Ethyl 2-amino-4-bromo-3-fluorobenzoate) 関連製品

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬